3-Heptylphenol

Vue d'ensemble

Description

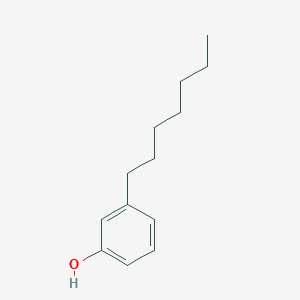

3-Heptylphenol is an organic compound belonging to the class of alkylphenols. It consists of a phenol molecule substituted with a heptyl group at the third position. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Heptylphenol can be synthesized through the alkylation of phenol with heptene. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrofluoric acid to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to achieve optimal yields.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar alkylation techniques. The process involves the continuous feeding of phenol and heptene into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated and maintained under pressure to ensure complete conversion. The product is subsequently purified through distillation and other separation techniques to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Heptylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed:

Oxidation: Quinones.

Reduction: Heptylphenol alcohol.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

3-Heptylphenol has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Studies have explored its potential as an antimicrobial agent due to its phenolic structure.

Medicine: Research is ongoing to investigate its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: It is used in the production of surfactants, resins, and plasticizers. Its ability to act as a stabilizer in various formulations makes it valuable in the manufacturing of high-performance materials.

Mécanisme D'action

The mechanism of action of 3-Heptylphenol involves its interaction with cellular components. The hydroxyl group in the phenol ring can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, its hydrophobic heptyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

- Propylphenol

- Butylphenol

- Amylphenol

- Octylphenol

- Nonylphenol

Comparison: 3-Heptylphenol is unique among alkylphenols due to its specific heptyl substitution, which imparts distinct hydrophobic properties. Compared to shorter-chain alkylphenols like propylphenol and butylphenol, this compound exhibits greater lipid solubility and membrane interaction potential. This makes it particularly useful in applications requiring enhanced hydrophobic interactions, such as in surfactants and plasticizers. Additionally, its longer alkyl chain provides increased stability and resistance to degradation, making it suitable for use in high-performance materials.

Activité Biologique

3-Heptylphenol (C₁₃H₁₈O) is an alkylphenol compound that has garnered attention due to its biological activity and potential endocrine-disrupting properties. This article explores the biological effects of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its hydrophobic nature, which influences its biological interactions. It is primarily used in industrial applications, including as a surfactant and in the production of polymers. The compound's structure consists of a phenolic ring with a heptyl side chain, contributing to its lipophilic characteristics.

Biological Activity

Endocrine Disruption

this compound has been identified as an endocrine disruptor, similar to other alkylphenols such as nonylphenol and octylphenol. These compounds can interfere with hormonal functions at low concentrations, potentially leading to developmental and reproductive issues. Research indicates that exposure to endocrine disruptors can result in adverse effects on fertility and fetal development, particularly during critical windows such as pregnancy and lactation .

Toxicological Studies

Toxicological assessments reveal that this compound exhibits cytotoxicity in various cell lines. For instance, studies have shown that exposure to this compound can induce apoptosis in human liver cells (HepG2), highlighting its potential hepatotoxic effects . Additionally, it has been associated with oxidative stress and inflammation in cellular models.

Case Studies

Human Exposure Monitoring

A study conducted in South Korea involved biomonitoring of phenolic compounds, including this compound, in urine samples from participants. The findings indicated significant levels of phenolic metabolites, suggesting widespread exposure among the population. The study emphasized the need for regulatory measures to limit exposure to endocrine-disrupting chemicals .

Environmental Impact Assessments

Research has also focused on the environmental persistence of this compound and its degradation products. A report from the European Chemicals Agency highlighted concerns regarding the accumulation of alkylphenols in aquatic environments, affecting wildlife and potentially entering the human food chain through bioaccumulation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Human Biomonitoring (2019) | Detected in urine samples of participants | Indicates widespread human exposure |

| Cytotoxicity Study (2020) | Induces apoptosis in HepG2 cells | Potential hepatotoxic effects |

| Environmental Risk Assessment (2022) | Persistent in aquatic environments | Risks to wildlife and potential bioaccumulation |

Propriétés

IUPAC Name |

3-heptylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-2-3-4-5-6-8-12-9-7-10-13(14)11-12/h7,9-11,14H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDFHCLOYLFCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275058 | |

| Record name | Phenol, 3-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103151-49-1 | |

| Record name | Phenol, 3-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.